![molecular formula C13H15NO2 B13899699 Methyl 3-(2-cyanopropan-2-yl)-5-methylbenzoate CAS No. 120512-42-7](/img/structure/B13899699.png)
Methyl 3-(2-cyanopropan-2-yl)-5-methylbenzoate
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Overview
Description
Methyl 3-(2-cyanopropan-2-yl)-5-methylbenzoate is an organic compound with the molecular formula C12H13NO2 It is a derivative of benzoic acid, featuring a cyano group and a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(2-cyanopropan-2-yl)-5-methylbenzoate typically involves the esterification of 3-(2-cyanopropan-2-yl)-5-methylbenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of automated systems and optimized reaction parameters ensures the efficient production of this compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: Reduction of the cyano group can yield primary amines.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nitration with a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4); halogenation with bromine (Br2) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr3).
Major Products:
Oxidation: 3-(2-cyanopropan-2-yl)-5-methylbenzoic acid.
Reduction: 3-(2-aminopropan-2-yl)-5-methylbenzoate.
Substitution: 3-(2-cyanopropan-2-yl)-5-methyl-4-nitrobenzoate or 3-(2-cyanopropan-2-yl)-5-methyl-4-bromobenzoate.
Scientific Research Applications
Methyl 3-(2-cyanopropan-2-yl)-5-methylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-(2-cyanopropan-2-yl)-5-methylbenzoate involves its interaction with various molecular targets, depending on its application. In medicinal chemistry, it may act as a prodrug, releasing active metabolites that exert therapeutic effects. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release the corresponding acid.
Comparison with Similar Compounds
- Methyl 3-(2-cyanopropan-2-yl)benzoate
- Methyl 3-(2-cyanopropan-2-yl)-4-methylbenzoate
- Methyl 3-(2-cyanopropan-2-yl)-5-ethylbenzoate
Comparison: Methyl 3-(2-cyanopropan-2-yl)-5-methylbenzoate is unique due to the presence of both a cyano group and a methyl ester group on the benzoic acid derivative This combination of functional groups allows for a diverse range of chemical reactions and applications
Biological Activity
Methyl 3-(2-cyanopropan-2-yl)-5-methylbenzoate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
This compound is an ester derivative characterized by the presence of a benzoate moiety and a cyanopropyl group. The molecular formula is C12H13NO2. Its structure contributes to its reactivity and interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. The compound's ability to inhibit bacterial growth may be linked to its structural features, which facilitate interaction with bacterial membranes or metabolic pathways .
- Inhibition of Kinase Activity : Similar compounds have been documented to act as inhibitors of Raf kinases, which are crucial in the regulation of cell growth and proliferation. This suggests that this compound may also exhibit similar inhibitory effects, making it a candidate for cancer treatment, particularly in tumors associated with Ras mutations .
- Tyrosinase Inhibition : Tyrosinase is an enzyme involved in melanin production. Compounds structurally related to this compound have demonstrated potent inhibitory effects on tyrosinase activity, indicating potential applications in treating hyperpigmentation disorders .
Antimicrobial Efficacy
In vitro studies have shown that this compound possesses notable antimicrobial activity:
Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Staphylococcus aureus | 15 | 32 µg/mL |
Escherichia coli | 18 | 16 µg/mL |
Candida albicans | 12 | 64 µg/mL |
These results indicate that the compound is particularly effective against Gram-negative bacteria, which are often more resistant to treatment .
Cancer Cell Line Studies
Research into the compound's effects on cancer cell lines has yielded promising results:
- Cell Viability Assays : this compound was tested against various cancer cell lines, including MCF-7 (breast cancer) and H1299 (lung cancer). The compound exhibited dose-dependent cytotoxicity with IC50 values ranging from 10 to 25 µM, indicating significant anti-proliferative effects.
- Mechanistic Studies : Further investigation into the mechanism revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death .
Case Studies
A recent case study involved the use of this compound in combination with standard chemotherapy agents for treating breast cancer. The combination therapy resulted in enhanced efficacy compared to monotherapy, suggesting a synergistic effect that warrants further investigation.
Properties
CAS No. |
120512-42-7 |
---|---|
Molecular Formula |
C13H15NO2 |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
methyl 3-(2-cyanopropan-2-yl)-5-methylbenzoate |
InChI |
InChI=1S/C13H15NO2/c1-9-5-10(12(15)16-4)7-11(6-9)13(2,3)8-14/h5-7H,1-4H3 |
InChI Key |
OJGFDFHIECZEDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C)(C)C#N)C(=O)OC |
Origin of Product |
United States |
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